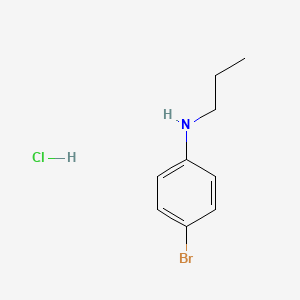

4-bromo-N-propylaniline hydrochloride

Descripción

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity that places it within the broader category of substituted aniline derivatives. The compound bears the Chemical Abstracts Service number 2031261-27-3 and maintains a molecular formula of C₉H₁₃BrClN with a molecular weight of 250.57 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is this compound, which precisely describes its structural composition and salt form.

The molecular architecture of this compound features a benzene ring substituted with an amino group that carries a propyl substituent, alongside a bromine atom positioned para to the amino group. The hydrochloride component represents the salt formation between the basic amine nitrogen and hydrochloric acid. The compound's International Chemical Identifier code is recorded as 1S/C9H12BrN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H, with the corresponding International Chemical Identifier Key being LMHNESRRVGJFIJ-UHFFFAOYSA-N.

The Simplified Molecular Input Line Entry System notation for this compound is documented as CCCNC1=CC=C(Br)C=C1.Cl, which provides a linear representation of its molecular structure. The compound typically exists as a solid crystalline material with a reported purity of 95 percent, indicating its suitability for research and synthetic applications.

Table 1: Chemical Identity Parameters of this compound

Historical Development and Discovery

The development of this compound emerged from the broader historical context of aniline chemistry and aromatic substitution reactions. The foundational understanding of aniline derivatives dates back to the fundamental principles of electrophilic aromatic substitution, where the amino group functions as an ortho and para-directing activating substituent. This understanding proved crucial for the controlled synthesis of brominated aniline derivatives.

The synthetic approach to brominated anilines has evolved significantly over time, with early methods focusing on the bromination of aniline or protected aniline derivatives. Historical synthesis protocols established that bromine or brominating agents could be used to selectively introduce bromine atoms at specific positions on the aromatic ring. The development of N-alkylated aniline derivatives followed similar principles, with researchers recognizing that alkylation of the amino nitrogen could be achieved through nucleophilic substitution reactions with alkyl halides.

Research into para-brominated ortho-alkyl anilines, as documented in patent literature, demonstrates the systematic development of bromination techniques for substituted anilines. One significant patent describes the preparation of para-bromo-ortho-alkylanilines through bromination of ortho-alkylanilines, achieving yields of approximately 74 percent for 4-bromo-2-methylaniline under controlled conditions. This work established important precedents for selective bromination reactions that would later inform the synthesis of related compounds including 4-bromo-N-propylaniline derivatives.

The evolution of synthetic methodologies for N-propylaniline derivatives built upon established alkylation techniques. Early approaches involved the reaction of aniline with propyl halides in the presence of suitable bases, leading to the formation of N-propyl substituted products. The subsequent bromination of these intermediates required careful control of reaction conditions to ensure selective para-substitution while avoiding unwanted side reactions.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within the domains of organic synthesis and medicinal chemistry research. The compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in the development of pharmaceutical intermediates and bioactive compounds. The strategic placement of both the bromine substituent and the N-propyl group provides multiple sites for further chemical modification and functionalization.

In organic synthesis applications, the bromine atom present in the para position enables various cross-coupling reactions, including palladium-catalyzed transformations such as Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions allow for the introduction of diverse substituents and the construction of carbon-carbon bonds, making the compound valuable for medicinal chemistry libraries and drug discovery programs. The N-propyl group contributes to the compound's lipophilicity and can influence biological activity and pharmacokinetic properties.

Research findings indicate that substituted aniline derivatives, including those with bromine and alkyl substituents, can interact with specific biological targets such as enzymes and receptors. The presence of both the bromine atom and the propyl group can enhance binding affinity toward certain molecular targets, influencing the compound's potential therapeutic applications. Studies have shown that the combination of these substituents can affect solubility, metabolic stability, and overall pharmacological profile.

The compound's significance extends to its role in structure-activity relationship studies, where researchers investigate how different substituents influence biological activity. The para-bromine substitution pattern, combined with N-propyl substitution, provides a specific structural framework for evaluating the effects of halogen substitution and alkyl chain length on biological activity. This information proves valuable for optimizing lead compounds in drug development programs.

Table 2: Research Applications of this compound

| Application Area | Specific Use | Research Significance |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Enables carbon-carbon bond formation via palladium catalysis |

| Medicinal Chemistry | Pharmaceutical intermediate | Provides building block for drug discovery programs |

| Structure-Activity Studies | Lead optimization | Contributes to understanding substituent effects on biological activity |

| Chemical Biology | Enzyme inhibition studies | Facilitates investigation of protein-ligand interactions |

The compound's utility in chemical biology research stems from its ability to serve as a probe molecule for investigating enzyme-substrate interactions and receptor binding studies. The bromine substituent can participate in halogen bonding interactions, while the N-propyl group contributes to hydrophobic interactions with target proteins. These characteristics make the compound valuable for understanding molecular recognition processes and developing selective inhibitors for specific biological targets.

Propiedades

IUPAC Name |

4-bromo-N-propylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHNESRRVGJFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Aniline Derivatives

The bromination step aims to selectively introduce a bromine atom at the 4-position of the aniline ring. This can be achieved by:

- Using bromine or bromine sources such as liquid bromine or N-bromosuccinimide (NBS) under controlled temperature conditions (typically 20–30 °C).

- Employing catalysts or Lewis acids like ferric chloride to facilitate electrophilic aromatic substitution.

For example, in a related bromination process of a propyl-substituted aromatic compound, ferric chloride is used as a catalyst with slow addition of liquid bromine at 20–30 °C, ensuring controlled reaction and high selectivity.

N-Alkylation with Propyl Halides

The alkylation of the amino group to form N-propylaniline derivatives is commonly performed via:

- Reaction of the bromoaniline intermediate with propyl halides (e.g., propyl bromide) under basic conditions.

- Bases such as potassium carbonate or sodium hydride are used to deprotonate the amine, facilitating nucleophilic substitution.

- Solvents like toluene or acetonitrile are typical reaction media.

- Reaction temperatures range from room temperature to reflux conditions (e.g., 25 °C to 110 °C), with reaction times from several hours up to 72 hours depending on conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-propylaniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amines or other reduced products.

Aplicaciones Científicas De Investigación

Chemistry

4-Bromo-N-propylaniline hydrochloride serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to form amines.

- Coupling Reactions : Participates in coupling reactions to create biaryl compounds.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein-ligand interactions. Its interactions can significantly affect metabolic pathways within cells by:

- Inhibiting specific enzymes through binding at active sites.

- Modulating signal transduction pathways by interacting with receptors.

Medicine

This compound is investigated for its potential use in drug development. Notable findings include:

- Antimicrobial Activity : Effective against Mycobacterium tuberculosis, demonstrating efficacy against both drug-susceptible and multidrug-resistant strains.

- Anticancer Potential : Induces apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways, particularly effective in triple-negative breast cancer models.

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target/Effect | IC50 Values (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | < 1 | Effective against drug-resistant strains |

| Anticancer | Triple-negative breast cancer (MDA-MB-231) | 0.08 | Induces apoptosis via ROS-mediated pathways |

| Enzyme Inhibition | Specific metabolic enzymes | Varies | Binds at active sites, blocking enzyme function |

Case Studies

-

Antimycobacterial Activity Study :

- A study demonstrated that derivatives similar to 4-bromo-N-propylaniline effectively target the cytochrome bc1 complex in Mycobacterium tuberculosis. The lead compound exhibited favorable kinetic solubility and stability under acidic conditions, showcasing its potential as a therapeutic agent against tuberculosis.

-

Anticancer Research Evaluation :

- Preclinical evaluations involving various cancer cell lines indicated that 4-bromo-N-propylaniline significantly reduced proliferation rates compared to control groups. Detailed assays confirmed its mechanism of action through ROS generation and mitochondrial dysfunction.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-propylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom and the propyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

| Parameter | 4-Bromo-N-propylaniline HCl | 4-Bromo-N-(cyclopropylmethyl)aniline | N-(4-Hydroxybenzyl)-p-bromoaniline |

|---|---|---|---|

| Substituent | Propyl + HCl salt | Cyclopropylmethyl | 4-Hydroxybenzyl |

| Molecular Weight (g/mol) | 250.56 | 226.11 | Not reported |

| Polar Solubility | High* | Low (inferred) | Moderate (alcohols, acetone) |

| Key Applications | Pharmaceutical intermediate | Research chemical | Organic synthesis |

*Predicted based on salt formation.

Detailed Research Findings

Impact of Substituents :

- The propyl group balances lipophilicity and steric bulk, making the hydrochloride salt suitable for drug formulation .

- Cyclopropylmethyl analogues exhibit unique reactivity due to ring strain but lack solubility advantages of hydrochloride salts .

- Hydroxybenzyl derivatives show enhanced polarity but require derivatization for aqueous compatibility .

Analytical Methods : While HPLC methods for related hydrochlorides (e.g., amitriptyline HCl) exist , specific data for this compound remains unexplored in the provided literature.

Actividad Biológica

4-Bromo-N-propylaniline hydrochloride is an organic compound characterized by the presence of a bromine atom and a propyl group attached to an aniline structure. This unique configuration contributes to its notable chemical reactivity and biological activity, making it a valuable compound in various scientific research applications, particularly in medicinal chemistry and biological studies.

- Molecular Formula : C10H13BrN·HCl

- Molecular Weight : 248.58 g/mol

- Appearance : Typically exists as a hydrochloride salt, enhancing its stability and solubility in aqueous solutions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can significantly affect metabolic pathways within cells.

- Protein-Ligand Interactions : It interacts with proteins through hydrogen bonding and hydrophobic interactions, which can alter protein function and stability. Such interactions are crucial for understanding how this compound might modulate biological processes.

- Signal Transduction Pathways : The compound may influence signal transduction pathways by interacting with receptors and other signaling molecules, impacting cellular responses to external stimuli.

Antimicrobial Properties

Research indicates that 4-bromo-N-propylaniline exhibits antimicrobial activity, particularly against certain bacterial strains. Studies have highlighted its potential as an inhibitor of Mycobacterium tuberculosis, demonstrating significant efficacy in vitro against both drug-susceptible and multidrug-resistant strains .

Anticancer Potential

Recent investigations into the anticancer properties of 4-bromo-N-propylaniline have revealed promising results:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS)-mediated mitochondrial dysfunction pathways. This mechanism involves alterations in mitochondrial membrane potential and activation of caspases, leading to cell death .

- In Vitro Efficacy : In various cancer cell lines, including triple-negative breast cancer models, 4-bromo-N-propylaniline has demonstrated potent cytotoxic effects, with IC50 values indicating strong inhibition of cell proliferation .

Study on Antimycobacterial Activity

A study focusing on the antimycobacterial potential of related compounds highlighted that derivatives similar to 4-bromo-N-propylaniline could effectively target the cytochrome bc1 complex in Mycobacterium tuberculosis. The lead compound exhibited favorable kinetic solubility and stability under acidic conditions, showcasing its potential as a therapeutic agent against tuberculosis .

Anticancer Research

In a preclinical evaluation involving various cancer cell lines, 4-bromo-N-propylaniline was tested for its ability to inhibit cell growth. The results indicated that it significantly reduced proliferation rates compared to control groups, with detailed assays confirming its mechanism of action through ROS generation and mitochondrial dysfunction .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target/Effect | IC50 Values (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | < 1 | Effective against drug-resistant strains |

| Anticancer | Triple-negative breast cancer (MDA-MB-231) | 0.08 | Induces apoptosis via ROS-mediated pathways |

| Enzyme Inhibition | Specific metabolic enzymes | Varies | Binds at active sites, blocking enzyme function |

Q & A

Q. What are the recommended methods for synthesizing 4-bromo-N-propylaniline hydrochloride, and what purity thresholds should be targeted for research-grade material?

Methodological Answer: The synthesis typically involves propylation of 4-bromoaniline followed by hydrochloride salt formation. A common approach includes reacting 4-bromoaniline with propyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form N-propylaniline. Subsequent treatment with HCl gas in isopropyl alcohol or acetone precipitates the hydrochloride salt . For research-grade purity, aim for >98% purity (validated by HPLC or NMR), as seen in analogous brominated compounds like 4-bromo-2-fluorobenzylamine hydrochloride (purity >95% in custom synthesis) . Purification via recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

- NMR (¹H/¹³C): Compare experimental shifts with predicted values for the propyl chain (-CH₂CH₂CH₃), aromatic protons (meta to Br), and NH₂+Cl⁻ resonance .

- FT-IR: Confirm N-H stretches (~2500-3000 cm⁻¹ for NH₂+Cl⁻) and C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar brominated amides .

Q. What are the optimal storage conditions to ensure the stability of this compound in laboratory settings?

Methodological Answer: Store in airtight, light-resistant containers under anhydrous conditions (desiccant-added containers) at ambient temperature (20–25°C). Avoid moisture and prolonged exposure to oxygen, as hydrochloride salts can hydrolyze or oxidize. Stability studies on related compounds (e.g., clonidine hydrochloride) show degradation <2% over 12 months under these conditions . For long-term storage, consider inert atmospheres (N₂/Ar) and temperatures below 4°C .

Advanced Research Questions

Q. How can HPLC parameters be optimized to accurately quantify this compound in complex mixtures?

Methodological Answer: Optimize the following parameters:

- Column: Reverse-phase C18 (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) .

- Mobile Phase: Phosphate buffer (pH 3.0–3.5) mixed with methanol or acetonitrile (70:30 ratio) to enhance peak symmetry .

- Detection: UV at 207–210 nm (λmax for aromatic amines) with a linear range of 1–50 μg/mL (R² > 0.999) .

- Validation: Include recovery tests (98–102% recovery) and precision checks (RSD <1.5% for intra-day/inter-day runs) . For complex matrices, use solid-phase extraction (SPE) with C18 cartridges to reduce interference .

Q. What strategies are effective in resolving discrepancies between theoretical and experimental NMR data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Solvent Effects: Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .

- Tautomerism/Kinetic Trapping: Heat samples to 50°C to equilibrate tautomers .

- Impurities: Employ gradient HPLC to isolate pure fractions and re-analyze .

- DFT Calculations: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. How does varying solvent polarity impact the hydrochloride salt formation kinetics of 4-bromo-N-propylaniline?

Methodological Answer: Solvent polarity critically affects protonation and crystallization:

- Polar Protic Solvents (e.g., isopropyl alcohol): Enhance HCl solubility, accelerating salt formation but risking over-protonation. Optimal pH 2.5–3.0 ensures selective precipitation .

- Aprotic Solvents (e.g., acetone): Slow protonation kinetics but improve crystal purity. Adjust HCl gas flow rate to maintain supersaturation .

- Co-Solvent Systems (e.g., IPA/ethyl acetate): Control nucleation rates; ethyl acetate addition reduces solubility, promoting crystal growth . Monitor reaction progress via in-situ pH probes and turbidity measurements.

Q. What mechanistic insights can be gained from studying the electrochemical behavior of this compound?

Methodological Answer: Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 0.1 M TBAP in acetonitrile) reveals:

- Redox Peaks: Aromatic ring reduction (-1.2 V vs. Ag/Ag⁺) and amine oxidation (+0.8 V) .

- Br Substituent Effects: The electron-withdrawing Br group stabilizes the radical anion intermediate, lowering reduction potential by ~150 mV compared to non-brominated analogs .

- pH Dependence: Protonation state (NH₂+ vs. NH) alters electron transfer kinetics. Use buffered electrolytes to decouple proton-coupled electron transfer (PCET) pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting purity assessments between elemental analysis and HPLC for this compound?

Methodological Answer:

- Root Cause: Elemental analysis may overestimate purity if non-volatile impurities (e.g., inorganic salts) are present. HPLC detects organic impurities but misses inorganics.

- Resolution: Cross-validate with TGA (thermogravimetric analysis) to quantify inorganic residues. For example, >98% HPLC purity with 1.5% ash content (TGA) indicates 96.5% actual purity .

- Corrective Action: Re-purify via recrystallization or ion-exchange chromatography to remove inorganics .

Q. Why might X-ray crystallography fail to resolve the hydrochloride counterion in this compound?

Methodological Answer: Common issues include:

- Disorder: The Cl⁻ ion may occupy multiple positions. Use low-temperature (100 K) data collection to reduce thermal motion .

- Weak Scattering: Heavy atoms (Br) dominate diffraction; employ anomalous scattering or difference Fourier maps to locate Cl⁻ .

- Non-Stoichiometry: Ensure exact 1:1 amine:HCl ratio via titration before crystallization .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.